1-(3-Methylbut-2-en-1-yl)piperidin-4-one
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Overview
Description
1-(3-Methylbut-2-en-1-yl)piperidin-4-one is an organic compound with the molecular formula C10H17NO. It belongs to the class of piperidine derivatives, which are known for their diverse chemical and biological properties. This compound is characterized by a piperidine ring substituted with a 3-methylbut-2-enyl group at the nitrogen atom and a ketone group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbut-2-en-1-yl)piperidin-4-one can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with 3-methylbut-2-enal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbut-2-en-1-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(3-Methylbut-2-enyl)piperidin-4-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the 3-methylbut-2-enyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(3-Methylbut-2-en-1-yl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-2-en-1-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
1-(3-Methylbut-2-en-1-yl)piperidin-4-one can be compared with other piperidine derivatives, such as:
1-(3-Methylbut-2-enyl)piperidin-4-amine: Similar structure but with an amine group instead of a ketone.
1-(3-Methylbut-2-enyl)piperidin-4-ol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Methylbut-2-enyl)piperidin-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methylbut-2-enyl)piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)3-6-11-7-4-10(12)5-8-11/h3H,4-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKOYTANVDZEIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC(=O)CC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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